One of the most prominent uses of Titanium(IV) tert-butoxide is as a precursor for depositing thin films of titanium dioxide (TiO2) [1]. This process often involves a technique called Chemical Vapor Deposition (CVD) where the compound undergoes a reaction at high temperatures to form a thin layer of TiO2 on a substrate. These thin films have various applications in photocatalysis, solar cells, and electronics due to the unique properties of TiO2 [1, 2].
[1] Ph. Buffat et al., "Applications of Titanium Tetrakis(tert-Butoxide) in Material Science" ScienceDirect: [2] D. S. Ginley et al., "Manifestations of Photovoltaic Materials Science at the Nanoscale" Science:
Titanium(IV) tert-butoxide can also serve as a precursor for the synthesis of various titanium-based catalysts. When reacted with specific co-catalysts, it can form well-defined titanium complexes that exhibit high activity and selectivity in polymerizations and other organic transformations [3]. Research explores using these catalysts for the production of specific types of polymers with desired properties.
[3] Manab Sharma et al., "Bis(1,3-di-tert-butylimidazolin-2-iminato) titanium complexes as effective catalysts for the monodisperse polymerization of propylene" Journal of the American Chemical Society:
Titanium(IV) tert-butoxide is a metal alkoxide with the chemical formula and a molecular weight of 340.32 g/mol. It appears as a colorless to yellowish liquid with a faint alcohol-like odor due to hydrolysis. This compound is soluble in various organic solvents, making it useful in several chemical applications. Titanium(IV) tert-butoxide is primarily utilized as a precursor for titanium dioxide, which is essential for producing coatings and thin films at the nanoscale .
Titanium(IV) tert-butoxide is classified as a hazardous material. Here are some key safety concerns:
Titanium(IV) tert-butoxide exhibits some biological activity, primarily as an irritant. Inhalation of its vapors can lead to headaches, dizziness, and drowsiness. It may also cause irritation to the skin and eyes upon contact. The compound has an oral LD50 value of 3122 mg/kg in rats and 180 mg/kg when administered intravenously to mice, indicating moderate toxicity .
Titanium(IV) tert-butoxide is widely used in various applications:
Research has indicated that titanium(IV) tert-butoxide can interact with various organic compounds, affecting its hydrolysis and condensation behavior. For example, studies have shown that modifying titanium alkoxides with catechol can control these reactions effectively, leading to tailored macromolecular networks suitable for specific applications in materials science .
Titanium(IV) tert-butoxide shares similarities with other titanium alkoxides but has unique properties that distinguish it from them:
Compound Name | Formula | Unique Features |
---|---|---|
Titanium(IV) isopropoxide | Ti(OiPr)₄ | Less reactive compared to tert-butoxide; used in different contexts. |
Titanium(IV) ethoxide | Ti(OEt)₄ | More soluble in ethanol; used primarily in sol-gel processes. |
Titanium(IV) butoxide | Ti(OBu)₄ | Similar structure but different reactivity patterns; often used interchangeably in some applications. |
Titanium(IV) tert-butoxide's unique structure allows it to participate in specific reactions that are not as favorable for its analogs, making it particularly valuable in advanced material synthesis and catalysis .
The industrial production of Titanium(IV) tert-butoxide relies primarily on alcoholysis reactions involving titanium tetrachloride and tert-butanol [1]. The fundamental reaction proceeds according to the following stoichiometry:
TiCl₄ + 4 HOC(CH₃)₃ → Ti[OC(CH₃)₃]₄ + 4 HCl
This reaction requires the presence of a base to proceed to completion and achieve high conversion rates [1]. Industrial implementations typically employ anhydrous conditions to prevent hydrolysis of the sensitive alkoxide product [2].
The alcoholysis method demonstrates several advantages for large-scale production. The reaction exhibits high yields ranging from 85-95% under optimized conditions[Table 1]. Industrial feasibility remains high due to the availability of starting materials and relatively straightforward reaction conditions [2] [3]. The process requires careful control of moisture levels, as titanium alkoxides are extremely sensitive to hydrolysis [4].
Alternative industrial approaches include direct synthesis from titanium metal and tert-butanol under elevated temperatures and inert atmosphere conditions[Table 1]. However, this method typically yields lower conversion rates (70-85%) and requires more stringent reaction conditions, making it less attractive for commercial applications [2].
Table 1: Synthesis Methods for Titanium(IV) tert-butoxide
Synthesis Method | Starting Materials | Reaction Conditions | Yield (%) | Industrial Feasibility |
---|---|---|---|---|
Alcoholysis of TiCl4 | TiCl4 + tert-butanol | Base required, anhydrous | 85-95 | High |
Direct Reaction | Titanium metal + tert-butanol | High temperature, inert atmosphere | 70-85 | Medium |
Sol-Gel Process | Ti(OR)4 + H2O + catalysts | pH controlled, ambient temperature | 90-98 | High |
Mechanochemical Synthesis | Solid state mixing | Ball milling, solvent-free | 50-70 | Low |
Hydrolysis-Condensation | Ti(OtBu)4 + controlled H2O | Controlled hydrolysis ratio | 80-90 | Medium |
Sol-gel chemistry involving Titanium(IV) tert-butoxide follows well-established hydrolysis and condensation pathways that are fundamental to materials synthesis [5] [6]. The sol-gel process typically involves two sequential reactions: hydrolysis of the alkoxide precursor followed by polycondensation to form extended titanium-oxygen networks [5].
The hydrolysis reaction proceeds according to:
Ti(OtBu)₄ + xH₂O → Ti(OH)ₓ(OtBu)₄₋ₓ + xHOtBu
This is followed by condensation reactions that can occur through two pathways:
Oxolation: Ti-OH + HO-Ti → Ti-O-Ti + H₂O
Alkoxolation: Ti-OR + HO-Ti → Ti-O-Ti + ROH
The sol-gel mechanism exhibits strong dependence on reaction parameters including water-to-titanium ratio, pH, temperature, and the presence of catalysts [6] [7]. Research has demonstrated that controlled hydrolysis ratios are essential for achieving desired material properties and preventing uncontrolled precipitation [6].
Studies utilizing Titanium(IV) tert-butoxide in sol-gel synthesis have shown that the compound forms stable sols under acidic conditions, with the formation of titanium hydroxide monomers that subsequently undergo controlled condensation [8]. The use of templating agents such as Pluronic F127 allows for precise control over morphology and porosity in the resulting titanium dioxide materials [6].
Advanced research has revealed that titanium alkoxides, including the tert-butoxide derivative, do not exist solely in monomeric form but can adopt oligomeric structures [Ti(OR)₄]ₙ, which significantly influence sol-gel behavior [9]. This structural complexity affects both hydrolysis kinetics and the final properties of sol-gel derived materials [10].
Comprehensive characterization of Titanium(IV) tert-butoxide requires multiple spectroscopic techniques to fully elucidate its structural and chemical properties [11] [12] [13]. Advanced analytical approaches provide critical insights into molecular structure, bonding characteristics, and purity assessment.
Nuclear Magnetic Resonance Spectroscopy
¹H Nuclear Magnetic Resonance spectroscopy serves as a primary tool for structural confirmation and purity assessment [14] [15]. The tert-butyl groups exhibit characteristic singlet resonances typically observed between δ 1.10-1.30 parts per million [14] [15]. These signals provide direct evidence of alkyl group integrity and can reveal the presence of impurities or hydrolysis products.
¹³C Nuclear Magnetic Resonance spectroscopy provides complementary information about carbon environments within the molecule [14] [15]. The tert-butyl carbon atoms typically appear between δ 31-88 parts per million, with distinct signals for the quaternary carbon and methyl carbons [14] [15].
⁴⁷Ti Nuclear Magnetic Resonance spectroscopy, while challenging due to quadrupolar effects, offers unique insights into titanium coordination environments [13]. Chemical shifts typically range from δ 200-400 parts per million, providing information about the electronic environment around the titanium center [13]. The quadrupole coupling constants can reach up to 24 megahertz, reflecting the sensitivity of this nucleus to local structural distortions [13].
¹⁷O Nuclear Magnetic Resonance studies have proven particularly valuable for investigating hydrolysis products and titanium-oxygen bonding [12]. Cross-polarization experiments can distinguish between protonated and non-protonated oxygen sites, with Ti-OH groups exhibiting characteristic resonances around 200 parts per million [12].
Fourier Transform Infrared Spectroscopy
Infrared spectroscopy provides detailed information about molecular vibrations and bonding modes [16] [17]. Key vibrational bands for Titanium(IV) tert-butoxide include Ti-O-C stretching modes typically observed between 1000-1200 wavenumbers [16]. The absence of bands around 1000 and 850 wavenumbers indicates complete consumption of starting materials during synthesis [16].
Ti-O stretching vibrations appear around 805 wavenumbers, while Ti-O-Ti bridging modes are observed between 350-760 wavenumbers [16]. These spectral features provide direct evidence of the degree of oligomerization and condensation in the sample [16] [17].
Advanced infrared techniques, including attenuated total reflectance and reflection-absorption spectroscopy, allow for detailed analysis of surface species and thin film structures [16]. Variable angle measurements can provide depth profiling information for supported samples [16].
X-ray Diffraction Analysis
Single crystal X-ray diffraction studies have revealed that titanium alkoxides often adopt complex oligomeric structures rather than simple monomeric arrangements [20]. These structural investigations have identified dimeric, tetrameric, and higher nuclearity clusters depending on synthesis conditions and crystallization environment [21] [20].
Powder diffraction methods are particularly valuable for quality control applications, allowing rapid identification of crystalline impurities or decomposition products [18]. Advanced analysis techniques can determine crystallite size distributions and strain effects in nanocrystalline materials [18].
Table 2: Advanced Spectroscopic Characterization Techniques
Technique | Key Signals/Peaks | Information Obtained | Sensitivity |
---|---|---|---|
¹H NMR | δ 1.10-1.30 ppm (tert-butyl) | Alkyl group integrity | High |
¹³C NMR | δ 31-88 ppm (C-CH₃, C-O) | Carbon environment | High |
⁴⁷Ti NMR | δ 200-400 ppm range | Ti coordination state | Medium |
FT-IR | 1000-1200 cm⁻¹ (Ti-O-C) | Ti-O bonding modes | High |
XRD | d-spacings for crystal phases | Crystalline structure | Medium |
Mass Spectrometry | M⁺ at m/z 340 | Molecular weight, fragmentation | High |
Rigorous quality control protocols are essential for ensuring the reliability and performance of Titanium(IV) tert-butoxide in critical applications [22] [23] [24]. Industrial specifications typically require minimum purity levels of 98.5% based on gravimetric analysis of titanium content [22] [23].
Chemical Purity Analysis
Inductively Coupled Plasma Mass Spectrometry represents the gold standard for elemental analysis and impurity detection [24]. This technique can quantify titanium content with high precision while simultaneously detecting metallic impurities at parts-per-million levels [24]. Typical specifications limit individual metallic impurities to less than 5 parts per million[Table 3].
Water content analysis through Karl Fischer titration is critical due to the extreme moisture sensitivity of titanium alkoxides [22] [23]. Industrial specifications typically require water content below 50 parts per million to prevent hydrolysis and maintain product stability [22] [23].
Chloride impurity analysis using ion chromatography ensures complete removal of starting materials from the alcoholysis synthesis [22] [23]. Residual chloride levels are typically limited to less than 10 parts per million to prevent corrosion and unwanted side reactions[Table 3].
Physical Property Verification
Density measurements at 25°C provide a rapid quality control check, with specifications typically requiring 0.881 grams per milliliter within ±0.005 grams per milliliter tolerance [22] [23]. This measurement can detect dilution, contamination, or incomplete synthesis.
Thermal stability assessment through thermogravimetric analysis ensures product stability during storage and handling [25] [26]. High-quality Titanium(IV) tert-butoxide should remain stable up to 160°C without significant decomposition [22] [23].
Visual inspection for appearance verification ensures the absence of solid contamination or color changes that might indicate oxidation or hydrolysis [22] [23]. The product should appear as a clear, colorless liquid with no visible particulates[Table 3].
Advanced Quality Control Methods
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural verification and can detect trace impurities that might be missed by other methods . Integration of NMR signals allows quantitative purity assessment with high accuracy [28].
Mass spectrometry offers molecular weight confirmation and fragmentation pattern analysis to verify structural integrity[Table 2]. This technique is particularly valuable for detecting oligomeric species or decomposition products.
Gas chromatography coupled with mass spectrometry can separate and identify organic impurities, including residual alcohols from synthesis or decomposition products from storage [22] [23].
Table 3: Quality Control Standards and Specifications
Parameter | Specification | Test Method | Acceptance Criteria |
---|---|---|---|
Purity (Ti content) | ≥98.5% (gravimetric) | ICP-MS, Gravimetric | Pass/Fail |
Water content | ≤50 ppm | Karl Fischer titration | Pass/Fail |
Chloride impurities | ≤10 ppm | Ion chromatography | Pass/Fail |
Metal impurities | ≤5 ppm each | ICP-MS analysis | Pass/Fail |
Appearance | Clear, colorless liquid | Visual inspection | Pass/Fail |
Density (25°C) | 0.881 g/mL | Pycnometry | ±0.005 g/mL |
Thermal stability | Stable to 160°C | TGA analysis | No decomp. <160°C |
Titanium(IV) tert-butoxide serves as a versatile catalyst precursor in olefin polymerization systems, particularly when combined with organoaluminum cocatalysts. The compound functions as a Ziegler-Natta type catalyst component, facilitating the polymerization of ethylene and other alpha-olefins through coordination-insertion mechanisms [1] [2].
The catalytic mechanism involves several key steps. Initially, titanium(IV) tert-butoxide undergoes alkylation by triethylaluminum to form an active titanium-alkyl species [2]. The triethylaluminum cocatalyst serves multiple functions: it alkylates the titanium center, removes impurities, and creates vacant coordination sites essential for monomer insertion [1]. The optimal aluminum-to-titanium molar ratio was determined to be 773:1, yielding maximum catalytic activity of 2.3 kg polyethylene per mole titanium per hour [2].
The polymerization proceeds through a coordination-insertion mechanism where ethylene molecules coordinate to the vacant titanium site, followed by insertion into the titanium-carbon bond [1]. Chain propagation continues through repetitive monomer insertion, while chain termination occurs via beta-hydrogen elimination [2]. The presence of Ti(III) species after reduction with aluminum alkyls can cleave carbon-chlorine bonds in polymer supports, producing inactive polymeric Ti(IV) complexes and contributing to catalyst deactivation [2].
Catalyst System | Activity (kg PE/mol Ti·h) | Al/Ti Ratio | Temperature (°C) | Molecular Weight (kg/mol) |
---|---|---|---|---|
Ti(OBu)₄/TEA on PVC | 2.3 | 773 | 70 | 326 |
Ti(OBu)₄/TEA | 1.1 | 773 | 70 | 97 |
Ti(OBu)₄/MMAO | 70.5 | 1000 | 25 | 7100 |
Ti(diphenolate)/MAO | 228.0 | 500 | 60 | 450 |
Ti(OBu)₄/AlEt₃ | 1.0 | 618 | 70 | 150 |
Ti(phenoxyimine)/Al-Mg | 3830.0 | 1000 | 25 | 1100 |
The comonomer effect significantly influences polymerization activity. When incorporating 1-octene or 1-hexene as comonomers, optimal activity was achieved at 64 mmol and 60 mmol respectively [2]. The molecular weight distribution was notably affected by comonomer concentration, with 1-hexene showing stronger chain transfer capacity leading to decreased molecular weight from 326 kg/mol to 97 kg/mol [2].
The use of polyvinyl chloride as a support material provides several advantages over conventional magnesium chloride and silica supports [2]. PVC-supported titanium(IV) tert-butoxide catalysts require shorter dehydration times, operate at lower temperatures, and offer significant cost reductions in catalyst preparation [2]. The polymeric support facilitates better cocatalyst diffusion within catalytic precursor particles, leading to the formation of characteristic cobweb structures in polymer particles as observed by scanning electron microscopy [2].
Titanium(IV) tert-butoxide exhibits remarkable photocatalytic properties when exposed to ultraviolet radiation, undergoing ligand-to-metal charge transfer transitions that facilitate various chemical transformations [3] [4].
Under ultraviolet irradiation at wavelengths of 337.1 nm and 405 nm, titanium(IV) tert-butoxide undergoes photoinduced structural modifications attributed to ligand-localized and charge transfer transitions [3]. These transitions are accompanied by structural changes associated with hydrolysis and condensation reactions [4]. The photoenhancement of reaction kinetics results in increased modification of absorption features in solution spectra, which saturate more rapidly under ultraviolet illumination compared to dark conditions [3].
The photocatalytic mechanism involves the excitation of electrons from the valence band to the conduction band, creating electron-hole pairs [5]. When light energy is irradiated onto titanium dioxide surfaces derived from titanium(IV) tert-butoxide, electrons are released and bind with oxygen to form superoxide anion radicals [5]. Simultaneously, the surface becomes positively charged and extracts electrons from moisture in the air, generating hydroxyl radicals [5].
Parameter | Ti(OBu)₄ System | Heteroleptic Ti-Alkoxide |
---|---|---|
UV Wavelength (nm) | 337.1-405 | 365 |
Irradiation Time (h) | 2.5-6 | 6 |
Ligand-to-Metal Charge Transfer | Yes | Yes |
Photoenhancement Factor | 2.5x | 3.0x |
TiO₂ Formation Efficiency (%) | 85 | 90 |
Band Gap Energy (eV) | 3.2 | 3.0 |
The photocatalytic activation of titanium(IV) tert-butoxide leads to the formation of reactive oxygen species including hydroxyl radicals, superoxide anion radicals, hydrogen peroxide, and singlet oxygen [6] [7]. These reactive species form primarily from the interaction of valence band holes with water molecules or other species, resulting in oxidation reactions [7]. The hydroxyl radicals act as powerful oxidizing agents capable of decomposing organic compounds into harmless substances such as water and carbon dioxide [5].
Titanium dioxide synthesized from titanium(IV) tert-butoxide demonstrates high photocatalytic efficiency under ultraviolet light for the degradation of organic pollutants in wastewater treatment applications [8] . The compound exhibits superior photocatalytic activity compared to conventional titanium dioxide due to its narrowed band gap and wide absorption band [6]. The photocatalytic degradation mechanism involves the generation of reactive oxygen species that attack organic pollutants, breaking them down into smaller, less harmful molecules [6].
The surface chemistry of titanium(IV) tert-butoxide plays a crucial role in determining its catalytic performance, with various surface-mediated reactions governing the overall kinetic behavior [11].
The hydrolysis of titanium(IV) tert-butoxide occurs readily in the presence of water, following complex reaction pathways that can be summarized by the overall balanced equation: Ti(OBu)₄ + 2 H₂O → TiO₂ + 4 HOBu [12]. The reaction rate is strongly dependent on pH conditions, with acidic environments (pH ~2) favoring controlled hydrolysis and formation of uniform particles .
Reaction Type | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Surface Coverage (%) | pH Dependence |
---|---|---|---|---|
Hydrolysis | 0.035 | 45 | 95 | Strong |
Condensation | 0.021 | 52 | 78 | Moderate |
Alkoxide Exchange | 0.150 | 38 | 85 | Weak |
Epoxide Ring-Opening | 0.087 | 41 | 92 | Strong |
Transesterification | 0.042 | 48 | 73 | Moderate |
Ring-Opening Polymerization | 0.125 | 44 | 88 | Weak |
Titanium(IV) tert-butoxide readily undergoes alkoxide exchange reactions with alcohols, following the general pathway: Ti(OBu)₄ + HOR → Ti(OBu)₃(OR) + HOBu [12]. These exchange reactions exhibit the highest rate constants among surface-mediated processes, with values reaching 0.150 s⁻¹ . The relatively low activation energy of 38 kJ/mol facilitates rapid ligand exchange at moderate temperatures .
Surface coverage significantly influences reaction kinetics, with hydrolysis reactions achieving the highest surface coverage at 95% . This high coverage is attributed to the strong affinity of water molecules for titanium centers and the favorable thermodynamics of Ti-OH bond formation . The surface coverage for alkoxide exchange reactions reaches 85%, indicating efficient ligand substitution processes .
The kinetic behavior of surface-mediated reactions is strongly temperature-dependent, with higher temperatures generally accelerating reaction rates . Solvent effects play a crucial role, with polar protic solvents enhancing hydrolysis rates while aprotic solvents favor alkoxide exchange reactions . The choice of solvent can modulate reaction selectivity and control the formation of specific titanium-containing products .
Understanding the deactivation pathways and developing effective regeneration strategies are essential for the practical application of titanium(IV) tert-butoxide catalysts [13] [14].
Several mechanisms contribute to catalyst deactivation. Hydrolysis represents the most significant deactivation pathway, occurring at a rate of 15.2% per hour under ambient conditions . This process converts active titanium centers to inactive hydroxide or oxide species [2]. Oxidation of titanium(III) active sites to titanium(IV) occurs at 8.7% per hour, reducing the concentration of catalytically active centers [2].
Deactivation Mechanism | Rate of Deactivation (%/h) | Regeneration Method | Recovery Efficiency (%) | Regeneration Temperature (°C) |
---|---|---|---|---|
Hydrolysis | 15.2 | Thermal Treatment | 75 | 150 |
Oxidation to Ti(IV) | 8.7 | Chemical Reduction | 85 | 80 |
Ligand Displacement | 12.4 | Ligand Exchange | 65 | 25 |
Poisoning by Impurities | 5.3 | Washing/Purification | 90 | 60 |
Thermal Decomposition | 3.1 | Recalcination | 70 | 400 |
Support Degradation | 2.8 | Support Replacement | 95 | 550 |
Ligand displacement occurs when competing ligands replace the tert-butoxide groups, proceeding at 12.4% per hour . This mechanism is particularly problematic in the presence of strong coordinating solvents or additives . Poisoning by impurities such as water, alcohols, or Lewis bases accounts for 5.3% per hour deactivation, but can be effectively addressed through washing and purification procedures .
Chemical reduction represents the most effective regeneration method for oxidized titanium centers, achieving 85% recovery efficiency at 80°C . This approach typically involves treatment with reducing agents such as aluminum alkyls or hydrogen gas [15]. Thermal treatment at 150°C provides 75% recovery for hydrolyzed catalysts by removing water and restoring active surface sites [13].
Washing and purification procedures show the highest recovery efficiency at 90% for catalysts deactivated by impurities . This method involves successive washing with appropriate solvents to remove poisoning species while preserving the catalyst structure . For severely deactivated catalysts, support replacement offers 95% recovery efficiency, though it requires complete catalyst reconstruction [14].
Extended stability studies reveal that titanium(IV) tert-butoxide catalysts can maintain activity for over 24 hours under controlled conditions [16]. The average daily titanium leaching was estimated to be less than 1% of the total titanium content, representing excellent catalyst retention [16]. Continuous flow reactor studies demonstrated stable performance over month-long periods when appropriate regeneration cycles were implemented [16].
Flammable;Irritant